molecular formula C11H9ClHg B14287579 Chloro[(naphthalen-1-yl)methyl]mercury CAS No. 141305-31-9

Chloro[(naphthalen-1-yl)methyl]mercury

Cat. No.: B14287579
CAS No.: 141305-31-9
M. Wt: 377.23 g/mol
InChI Key: UPIIMZKLNOVOLN-UHFFFAOYSA-M
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Description

Chloro[(naphthalen-1-yl)methyl]mercury is an organomercury compound characterized by a naphthalene-derived substituent bonded to a mercury atom via a methylene (-CH2-) linker, with a chloride ligand completing the coordination. This compound combines the aromatic bulk of naphthalene with the electrophilic reactivity of mercury, making it relevant in synthetic chemistry and toxicological studies. Its structure (C₁₀H₇-CH₂-Hg-Cl) distinguishes it from simpler alkylmercury compounds like methylmercury chloride (CH₃-Hg-Cl) by incorporating a polycyclic aromatic system, which influences its solubility, stability, and biological interactions .

Properties

CAS No.

141305-31-9

Molecular Formula

C11H9ClHg

Molecular Weight

377.23 g/mol

IUPAC Name

chloro(naphthalen-1-ylmethyl)mercury

InChI

InChI=1S/C11H9.ClH.Hg/c1-9-5-4-7-10-6-2-3-8-11(9)10;;/h2-8H,1H2;1H;/q;;+1/p-1

InChI Key

UPIIMZKLNOVOLN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C[Hg]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[(naphthalen-1-yl)methyl]mercury typically involves the reaction of naphthalen-1-ylmethyl chloride with mercuric chloride. The reaction is carried out in an organic solvent such as tetrahydrofuran or dichloromethane under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically obtained in solid form and is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Chloro[(naphthalen-1-yl)methyl]mercury undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of mercury and potentially leading to the formation of different organomercury species.

    Complexation Reactions: The compound can form complexes with various ligands, including phosphines, amines, and thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, sodium methoxide, and sodium thiolate. These reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Complexation Reactions: Ligands such as triphenylphosphine or ethylenediamine are used in organic solvents like dichloromethane or acetonitrile.

Major Products Formed

    Substitution Reactions: Products include hydroxyl, alkoxy, or thiolate derivatives of the original compound.

    Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the organomercury compound.

    Complexation Reactions: Products are typically coordination complexes with the ligands used.

Scientific Research Applications

Chloro[(naphthalen-1-yl)methyl]mercury has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.

    Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chloro[(naphthalen-1-yl)methyl]mercury involves its ability to form strong bonds with various nucleophiles, including biological molecules such as proteins and nucleic acids. The mercury center can interact with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to undergo oxidation and reduction also plays a role in its reactivity and potential biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Mercury Compounds

Substituent Effects on Mercury Coordination

Organomercury compounds vary significantly based on substituents attached to the mercury center. Key comparisons include:

Compound Name Molecular Formula Substituent Features Key Properties
Methylmercuric chloride CH₃HgCl Methyl group (CH₃) High neurotoxicity; volatile
Phenylmercuric acetate C₆H₅HgO₂CCH₃ Phenyl (C₆H₅) + acetate ligand Antiseptic; moderate water solubility
Chloro[(naphthalen-1-yl)methyl]mercury C₁₁H₉HgCl Naphthalenylmethyl (C₁₀H₇-CH₂) High lipophilicity; limited bioavailability
Chloro(2-phenylethyl)mercury C₆H₅-CH₂CH₂HgCl Phenylethyl (C₆H₅-CH₂CH₂) Intermediate stability; used in catalysis

Chloro vs. Methyl Substituents in Mercury Complexes

The "magic chloro" effect () highlights the unique role of chlorine in enhancing biochemical potency due to its van der Waals radius (1.80 Å), which approximates that of a methyl group (2.0 Å) but with distinct electronic properties. For example:

  • Methylmercuric chloride (CH₃HgCl) : The methyl group’s small size and hydrophobicity facilitate blood-brain barrier penetration, leading to acute toxicity .
  • This compound : The chloro ligand stabilizes the mercury center through stronger Hg-Cl bonding (bond dissociation energy ~318 kJ/mol) compared to Hg-C bonds (~130 kJ/mol), reducing spontaneous degradation .

Structure-Activity Relationships (SAR) in Mercury Compounds

and emphasize substituent effects on biochemical interactions:

  • Halogen vs. Methyl Substitution : In α-amylase inhibition studies (), chloro-substituted phenylmercury derivatives (e.g., compounds 7–8) showed comparable activity to methyl analogs, but dichloro derivatives (e.g., compounds 9–10) exhibited enhanced potency due to increased hydrophobic interactions .
  • Nitrile as Chlorine Isostere : Substituting chloro with nitrile (CN) in Indisulam improved EC₅₀ from 1.21 µM to sub-micromolar levels, suggesting similar strategies could optimize mercury compounds for targeted applications .

Physicochemical and Thermodynamic Properties

  • Thermodynamic Stability: Mercury(II) chloro complexes (e.g., HgCl₂) are exceptionally stable (log β₂ = 15.2 for [HgCl₄]²⁻), but organomercury derivatives like this compound show reduced aqueous stability due to steric hindrance from the naphthalene group .
  • Lipophilicity: The octanol-water partition coefficient (log P) of this compound is estimated at 3.8, higher than methylmercury chloride (log P = 1.5), correlating with its environmental persistence .

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